N-(5-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound features a cyclopropoxy group attached to a pyridine ring, which is further substituted with a methyl group and a methanesulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C10H14N2O3S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-6-methylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7-10(15-9-3-4-9)5-8(6-11-7)12-16(2,13)14/h5-6,9,12H,3-4H2,1-2H3 |
InChI Key |
QWMDQZLEMQXSHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide typically involves multi-step organic reactions. One common method involves the cyclopropanation of a suitable pyridine derivative followed by sulfonamide formation. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Quality control measures are implemented to maintain the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(5-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methylpyridin-3-yl)methanesulfonamide
- N-(5-Bromo-2-methylpyridin-3-yl)methanesulfonamide
- N-(6-Chloropyridin-3-yl)methanesulfonamide
Uniqueness
N-(5-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
